molecular formula C26H24N2O5 B557289 Fmoc-Phe-Gly-OH CAS No. 169624-67-3

Fmoc-Phe-Gly-OH

Cat. No. B557289
M. Wt: 444.5 g/mol
InChI Key: WJQWIPAQNBOEBX-QHCPKHFHSA-N
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Description

“Fmoc-Phe-Gly-OH” is a compound with the molecular formula C26H24N2O5 . It is also known as Fmoc-Phenylalanyl-glycine . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group in organic chemistry, used in peptide synthesis .


Synthesis Analysis

The synthesis of Fmoc-Phe-Gly-OH involves the use of Fmoc protection . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Molecular Structure Analysis

The molecular structure of Fmoc-Phe-Gly-OH includes a fluorenylmethyloxycarbonyl group attached to a phenylalanine and a glycine . The molecular weight of the compound is 444.5 g/mol .


Chemical Reactions Analysis

Fmoc-Phe-Gly-OH is involved in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group plays a crucial role in these reactions, as it protects the amino acids during the synthesis process .


Physical And Chemical Properties Analysis

Fmoc-Phe-Gly-OH has a molecular weight of 444.5 g/mol . It has a complex structure with multiple functional groups, including a fluorenylmethyloxycarbonyl group, a phenylalanine, and a glycine .

Scientific Research Applications

  • Hydrogel Formation and Self-Assembly : Fmoc-Phe derivatives are effective in forming low molecular weight hydrogels. They can spontaneously self-assemble into fibrils that form a hydrogel network in water, useful in biological and medical applications. Modification of the C-terminal group in these derivatives significantly influences their self-assembly and hydrogelation behavior (Ryan et al., 2011).

  • Hybrid Nanomaterials : Fmoc-Phe-OH hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT), creating hybrid hydrogels. These have improved thermal stability, elasticity, and conductivity compared to native hydrogels, which is significant for developing new materials in nanotechnology (Roy & Banerjee, 2012).

  • Formation and Stabilization of Silver Nanoclusters : Fmoc-Phe-OH hydrogels can stabilize fluorescent silver nanoclusters. This is useful for applications in photoluminescence and nanotechnology. Silver ions are reduced to form nanoclusters within the hydrogel, offering a novel method for nanocluster stabilization and use (Roy & Banerjee, 2011).

  • Peptide Synthesis : Fmoc-Phe-Gly-OH is used in peptide synthesis, notably in the preparation of novel semisynthetic insulin analogs. This demonstrates its importance in developing new therapeutic agents (Žáková et al., 2007).

  • Antibacterial Composite Materials : Fmoc-decorated building blocks, including Fmoc-pentafluoro-L-phenylalanine-OH, have shown promising antibacterial capabilities. They can be integrated into resin-based composites for biomedical applications, providing a basis for the design and development of enhanced materials (Schnaider et al., 2019).

  • Electroaddressing in Lab-on-a-Chip Applications : Fmoc-Phe has been used for electroaddressing in microfluidic channels, demonstrating rapid and spatially controlled deposition and reversibility. This is particularly valuable for molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

  • Nanotube Formation by Cation-Modified Derivatives : C-terminal cation-modified Fmoc-Phe derivatives can form hydrogel networks and unique sheet-based nanotube structures. This is significant for the development of new self-assembling materials (Rajbhandary et al., 2017).

properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQWIPAQNBOEBX-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462514
Record name Fmoc-Phe-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Phe-Gly-OH

CAS RN

169624-67-3
Record name Fmoc-Phe-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
MM Titirici, B Sellergren - Analytical and bioanalytical chemistry, 2004 - Springer
… 8C and D, FMOC–Phe–Gly–OH is approximately twice as strongly retained on P(FMOC–… ) and the concomitant doubling of the retention of FMOC–Phe–Gly–OH substrate (Fig. 8C and D)…
Number of citations: 86 link.springer.com
MM Titirici, AJ Hall, B Sellergren - Chemistry of materials, 2003 - ACS Publications
… As seen in Figure 2A, FMOC−Phe-Gly−OH is ca. 2 times more strongly retained on P(FMOC−Phe-Gly−Si) than on P(FMOC−Phe−Si) and ca. 15 times more strongly than on P(BOC−Gly−…
Number of citations: 103 pubs.acs.org
W Nuansing - tntconf.archivephantomsnet.net
… We investigated: Diphenylalanine (Phe-Phe) and Fmoc-Phe-Gly-OH as model systems for selfassembly by π stacking. Furthermore, we employed the electrospinning technique to …
Number of citations: 2 tntconf.archivephantomsnet.net
VVS Babu, RV Rao - 2005 - nopr.niscpr.res.in
A high-speed solution phase synthesis of peptide acids employing commercially available Fmoc-amino acid pentafluorophenyl esters as coupling agents has been demonstrated. The …
Number of citations: 7 nopr.niscpr.res.in
L Adler-Abramovich, E Gazit - Chemical Society Reviews, 2014 - pubs.rsc.org
Bio-inspired nano-materials can be formed by the ordered assembly of elementary building blocks using recognition modules and structural elements. Among the biological sources, …
Number of citations: 608 pubs.rsc.org
RA Breitenmoser, TR Hirt, RTN Luykx… - Helvetica Chimica …, 2001 - Wiley Online Library
… With the aim of testing the usefulness of 10 as a dipeptide synthon, the reactions with Z-Leu-OH, Fmoc-Val-OH, Boc-Ala-OH, and Fmoc-Phe-Gly-OH, respectively, in CH2Cl2 with 1 equiv…
Number of citations: 18 onlinelibrary.wiley.com
J Gera, T Szögi, Z Bozsó, L Fülöp, EE Barrera… - Bioorganic …, 2018 - Elsevier
A series of novel mimetic peptides were designed, synthesised and biologically evaluated as inhibitors of Aβ 42 aggregation. One of the synthesised peptidic compounds, termed …
Number of citations: 8 www.sciencedirect.com
K Yang, S Li, L Liu, Y Chen, W Zhou, J Pei… - Advanced …, 2019 - Wiley Online Library
… In their work, a dipeptide, FMOC-Phe-Gly-OH, was selected as the epitope template and immobilized on the surface of the support matrix, aminopropylsilica (APS), which had an …
Number of citations: 104 onlinelibrary.wiley.com
TM Vishwanatha, N Narendra… - The Journal of …, 2012 - ACS Publications
Synthesis of selenoxo peptides by the treatment of N α -protected peptide esters with a combination of PCl 5 and LiAlHSeH is delineated. The method is simple, high-yielding, and free …
Number of citations: 21 pubs.acs.org
RA Breitenmoser, H Heimgartner - Helvetica chimica acta, 2002 - Wiley Online Library
The synthesis of the new 2H‐azirin‐3‐amines (‘3‐amino‐2H‐azirines') 11, 20, 28, and 33 as dipeptide synthons is described. The reactions of the starting amides with Lawesson …
Number of citations: 14 onlinelibrary.wiley.com

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